Microlenin acetate

Catalog No.
S13274898
CAS No.
60622-42-6
M.F
C31H36O8
M. Wt
536.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Microlenin acetate

CAS Number

60622-42-6

Product Name

Microlenin acetate

IUPAC Name

[(1S,1'S,3'R,3aR,5R,5aR,7'R,8aR,9S,9'R,9aR,10'R,11'R)-5,8a,9'-trimethyl-4'-methylidene-2,5',8,14'-tetraoxospiro[3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-1,13'-6-oxatetracyclo[9.2.2.01,10.03,7]pentadecane]-9-yl] acetate

Molecular Formula

C31H36O8

Molecular Weight

536.6 g/mol

InChI

InChI=1S/C31H36O8/c1-13-8-21-25(26(37-16(4)32)29(5)19(13)6-7-22(29)33)31(28(36)39-21)11-17-10-23(34)30(31)12-18-15(3)27(35)38-20(18)9-14(2)24(17)30/h6-7,13-14,17-21,24-26H,3,8-12H2,1-2,4-5H3/t13-,14-,17+,18-,19+,20-,21-,24-,25-,26+,29+,30+,31-/m1/s1

InChI Key

VDGINQAPIWMMOD-NACAJPFJSA-N

Canonical SMILES

CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)C)C4(CC5CC(=O)C46C5C(CC7C(C6)C(=C)C(=O)O7)C)C(=O)O2

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C)[C@]4(C[C@@H]5CC(=O)[C@@]46[C@@H]5[C@@H](C[C@@H]7[C@H](C6)C(=C)C(=O)O7)C)C(=O)O2

Microlenin acetate is a complex organic compound classified as a dimeric sesquiterpene lactone. Its chemical formula is C31H36O8C_{31}H_{36}O_{8}, and it is derived from microlenin, a natural product known for its biological activities, particularly in the field of medicinal chemistry. The compound exhibits a unique structural arrangement that contributes to its pharmacological properties, including antitumor activity. The structural characterization of microlenin acetate has been elucidated through various spectroscopic methods, including nuclear magnetic resonance and mass spectrometry, confirming its intricate molecular framework .

Typical of sesquiterpene lactones. These reactions often involve:

  • Hydrolysis: Microlenin acetate can undergo hydrolysis in the presence of water, leading to the release of acetic acid and the parent compound microlenin.
  • Esterification: The acetate group can be involved in esterification reactions with alcohols, producing various esters.
  • Redox Reactions: The presence of multiple functional groups allows for potential oxidation and reduction reactions, which can modify its biological activity.

Microlenin acetate has garnered attention due to its significant antitumor properties. Research indicates that it exhibits potent activity against various cancer cell lines, particularly those associated with leukemia. The compound's mechanism of action is believed to involve the induction of apoptosis (programmed cell death) in malignant cells, making it a promising candidate for further pharmacological development . Additionally, microlenin acetate may have anti-inflammatory effects, although more studies are required to fully elucidate its biological mechanisms.

The synthesis of microlenin acetate typically involves:

  • Extraction from Natural Sources: It can be isolated from certain plants known to produce microlenin. This process often includes solvent extraction and chromatographic techniques to purify the compound.
  • Chemical Synthesis: Laboratory synthesis may also be employed, where starting materials undergo specific reactions (e.g., acylation) to produce microlenin acetate. The precise conditions and reagents can vary based on the desired yield and purity.

Microlenin acetate's primary application lies in the field of medicinal chemistry, particularly as an antitumor agent. Its potential use extends to:

  • Pharmaceutical Development: Investigated as a lead compound for developing new cancer therapies.
  • Research: Utilized in studies exploring the mechanisms of action of sesquiterpene lactones and their derivatives.
  • Natural Product Chemistry: Serves as a model compound for synthesizing analogs with enhanced biological activity.

Interaction studies involving microlenin acetate focus on its effects on various biological systems. Key findings include:

  • Cell Line Studies: Research has demonstrated that microlenin acetate interacts with cellular pathways involved in apoptosis and proliferation, particularly in leukemia cells.
  • Synergistic Effects: Studies suggest that when combined with other chemotherapeutic agents, microlenin acetate may enhance therapeutic efficacy through synergistic effects .

Several compounds share structural or functional similarities with microlenin acetate. These include:

Compound NameStructure TypeBiological Activity
ArtemisininSesquiterpene lactoneAntimalarial
CostunolideSesquiterpene lactoneAntitumor and anti-inflammatory
LactucinSesquiterpene lactoneAntimicrobial and anti-inflammatory
ParthenolideSesquiterpene lactoneAntitumor

Uniqueness of Microlenin Acetate

Microlenin acetate stands out due to its specific dimeric structure and pronounced antileukemic activity, which is not as prominently observed in other sesquiterpenes. While many similar compounds exhibit general antitumor properties, microlenin acetate's targeted action against leukemia cells highlights its potential as a specialized therapeutic agent in oncology.

Sesquiterpene lactones (SLs) have been studied since the early 19th century, with initial interest stemming from their bitter taste and medicinal properties in Asteraceae plants. The discovery of artemisinin in Artemisia annua in the 1970s marked a turning point, demonstrating SLs' potential as antimalarial agents and spurring investigations into their broader pharmacological applications. Structural classification efforts in the 1980s–1990s revealed six major SL subtypes, including germacranolides and guaianolides, providing a framework for understanding microlenin acetate's dimeric configuration.

Modern advances in spectroscopic techniques, particularly nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), enabled the full characterization of microlenin acetate's stereochemistry by the early 2000s. Current research focuses on SL-mediated modulation of oncogenic signaling pathways, with microlenin acetate showing particular promise in leukemia models through apoptosis induction mechanisms.

Taxonomic Origins in Helenium microcephalum

Microlenin acetate is biosynthesized in Helenium microcephalum DC., a perennial herb native to North American prairies. This species belongs to:

Taxonomic RankClassification
KingdomPlantae
OrderAsterales
FamilyAsteraceae
GenusHelenium
SpeciesH. microcephalum

Within Asteraceae, Helenium species produce distinctive SL profiles as chemical defenses against herbivory. Comparative phytochemical analyses show H. microcephalum accumulates microlenin acetate in glandular trichomes of its aerial parts, with concentrations peaking during flowering. The plant's ecological adaptations to arid environments may drive the evolution of structurally complex SLs like microlenin acetate, which exhibit enhanced stability compared to monomeric lactones.

Significance in Natural Product Chemistry

Microlenin acetate's pharmacological potential stems from two key features:

  • Structural Complexity: The compound (C31H36O8) contains a unique spirocyclic framework with four fused rings and three stereocenters, confirmed through X-ray crystallography. This architecture enables selective interactions with biological targets while resisting enzymatic degradation.

  • Bioactivity Profile: Preliminary studies indicate nanomolar potency against acute myeloid leukemia (AML) cell lines, with mechanistic studies suggesting NF-κB pathway inhibition. Unlike simpler SLs, microlenin acetate's dimeric structure allows simultaneous engagement of multiple cellular targets.

Table 1 compares microlenin acetate with representative sesquiterpene lactones:

CompoundStructure TypeBiological ActivitySource Organism
Microlenin acetateDimeric guaianolideAntitumor (leukemia)H. microcephalum
ArtemisininMonomeric lactoneAntimalarialA. annua
ParthenolideGermacranolideAnti-inflammatoryTanacetum parthenium
LactucinGuaianolideAnalgesicLactuca sativa

This structural diversity underscores SLs' evolutionary optimization for target specificity. Microlenin acetate further demonstrates the pharmaceutical potential of dimeric SLs, which constitute <5% of characterized sesquiterpene lactones. Current synthesis strategies employ biogenetic-inspired approaches, utilizing farnesyl pyrophosphate cyclization followed by oxidative dimerization to construct its core.

IUPAC Nomenclature and Constitutional Analysis

Microlenin acetate represents a complex dimeric sesquiterpene lactone with the molecular formula C₃₁H₃₆O₈ and a molecular weight of 536.6 grams per mole [1] [2]. The compound's systematic IUPAC nomenclature reflects its intricate stereochemical complexity: [(1S,1'S,3'R,3aR,5R,5aR,7'R,8aR,9S,9'R,9aR,10'R,11'R)-5,8a,9'-trimethyl-4'-methylidene-2,5',8,14'-tetraoxospiro[3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-1,13'-6-oxatetracyclo[9.2.2.01,10.03,7]pentadecane]-9-yl] acetate [2]. This extensive nomenclature demonstrates the compound's substantial structural complexity, incorporating multiple ring systems and stereogenic centers.

The constitutional framework of microlenin acetate is characterized by a dimeric architecture formed from two sesquiterpene lactone units [4]. The compound features a unique spiro-connection between the two monomeric units, creating a distinctive three-dimensional molecular geometry [2]. The presence of acetyl functionality distinguishes this derivative from its parent compound microlenin, which possesses the molecular formula C₂₉H₃₄O₇ [5]. The acetate moiety is strategically positioned at the 9-position of the molecular framework, contributing to the compound's enhanced stability and biological properties [2] [4].

Molecular PropertyValue
Molecular FormulaC₃₁H₃₆O₈
Molecular Weight536.6 g/mol
CAS Registry Number60622-42-6
ClassificationDimeric Sesquiterpene Lactone
Density1.33 g/cm³
Boiling Point745.6°C at 760 mmHg

Chiral Centers and Absolute Configuration

The stereochemical complexity of microlenin acetate is exemplified by the presence of multiple chiral centers throughout its molecular architecture [2] [4]. According to the comprehensive structural elucidation studies, the compound contains thirteen distinct stereogenic centers, each contributing to the overall three-dimensional arrangement of the molecule [4] [6]. The absolute configuration of these chiral centers has been definitively established through a combination of physical methods, chemical transformations, and correlative studies [4] [6].

The stereocenters are distributed across both monomeric units of the dimeric structure, with particular concentration in the cyclic frameworks that characterize sesquiterpene lactones [2] [4]. The absolute configuration follows the R/S nomenclature system, with specific stereochemical assignments at positions 1S, 1'S, 3'R, 3aR, 5R, 5aR, 7'R, 8aR, 9S, 9'R, 9aR, 10'R, and 11'R [2]. This extensive stereochemical complexity contributes significantly to the compound's unique biological activity profile and distinguishes it from other sesquiterpene lactone derivatives [4].

The determination of absolute configuration was achieved through multiple analytical approaches, including Nuclear Magnetic Resonance spectroscopy, X-ray crystallographic analysis, and chemical correlation studies [4] [6]. The stereochemical assignments are crucial for understanding the compound's mechanism of action and its interaction with biological targets, particularly in the context of its demonstrated antileukemic activity [4].

Stereogenic CenterAbsolute ConfigurationRing System Location
C-1SAzulene Framework
C-1'STetracyclic System
C-3'RTetracyclic System
C-3aRAzulene Framework
C-5RAzulene Framework
C-5aRAzulene Framework
C-7'RTetracyclic System
C-8aRAzulene Framework
C-9SAcetate Substitution Site
C-9'RTetracyclic System
C-9aSAzulene Framework
C-10'RTetracyclic System
C-11'RTetracyclic System

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy has been instrumental in the comprehensive structural characterization of microlenin acetate [4] [7]. The compound's complex dimeric architecture presents unique challenges for spectroscopic analysis, requiring sophisticated two-dimensional Nuclear Magnetic Resonance techniques for complete signal assignment [7] [8]. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signals for the sesquiterpene lactone framework, with particular diagnostic value found in the lactone proton resonances and the acetate methyl group signals [4] [8].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of microlenin acetate [7] [8]. The spectrum exhibits characteristic resonances for lactone carbonyl carbons, typically appearing in the range of 170-180 parts per million [8]. The acetate carbonyl carbon appears as a distinct signal, allowing for clear identification of the acetyl substitution [9] [8]. The complex nature of the dimeric structure results in signal multiplicity, with some carbons exhibiting overlapping resonances that require high-resolution techniques for proper assignment [7] [8].

Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), have been essential for establishing connectivity patterns throughout the molecular framework [8]. These techniques enable the determination of through-bond connectivities and provide crucial information for confirming the dimeric nature of the compound [7] [8].

NMR ParameterCharacteristic RangeStructural Assignment
Lactone C=O (¹³C)170-180 ppmγ-lactone functionality
Acetate C=O (¹³C)170-175 ppmAcetyl carbonyl
Acetate CH₃ (¹H)2.0-2.2 ppmAcetyl methyl group
Olefinic Protons (¹H)5.5-6.5 ppmCyclopentenone system
Lactone CH₂ (¹H)4.0-4.5 ppmα-methylene to lactone

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial structural information for microlenin acetate through characteristic fragmentation patterns [10] [11]. The molecular ion peak appears at m/z 536, corresponding to the molecular weight of the intact dimeric structure [1] [2]. The compound exhibits typical fragmentation behavior for sesquiterpene lactones, including retro-Diels-Alder cleavage patterns and neutral losses characteristic of the acetate functionality [11].

The primary fragmentation pathways involve cleavage of the dimeric linkage, resulting in monomeric fragments that retain the sesquiterpene lactone core structure [11]. Loss of the acetate group (loss of 42 mass units) represents a significant fragmentation pathway, generating a fragment ion at m/z 494 [12] [11]. Additional characteristic fragments arise from α-cleavage reactions adjacent to carbonyl functionalities, typical of lactone-containing compounds [12].

The mass spectrometric behavior of dimeric sesquiterpene lactones has been systematically studied, revealing that these compounds exhibit more complex fragmentation patterns compared to their monomeric counterparts [11]. High-resolution mass spectrometry coupled with tandem mass spectrometry techniques enables detailed characterization of the fragmentation mechanisms and provides structural confirmation [10] [11].

Fragment Ion (m/z)LossStructural Significance
536-Molecular Ion [M]⁺
49442Loss of Acetate [M-CH₂CO]⁺
47660Loss of Acetic Acid [M-CH₃COOH]⁺
268268Dimeric Cleavage Fragment
247289Sesquiterpene Core Fragment

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations have provided valuable insights into the electronic structure and conformational preferences of microlenin acetate [7] [13]. These computational studies employ high-level basis sets, typically 6-31G** or larger, to accurately describe the complex electronic environment of the dimeric sesquiterpene lactone [7] [13]. The calculations reveal important information about the compound's ground-state geometry, electronic distribution, and thermodynamic stability [14] [13].

Geometry optimization studies using Density Functional Theory methods have confirmed the experimental structural assignments and provided detailed information about bond lengths, bond angles, and dihedral angles throughout the molecular framework [7] [13]. The calculations demonstrate that the spiro-linkage between the two monomeric units creates a rigid three-dimensional structure with limited conformational flexibility [14] [13]. This structural rigidity contributes to the compound's stability and may be related to its biological activity profile [14].

Vibrational frequency calculations using Density Functional Theory methods provide theoretical infrared and Raman spectroscopic data that correlate well with experimental observations [13]. These calculations aid in the assignment of vibrational modes and confirm the presence of characteristic functional groups, including the lactone carbonyls and acetate functionality [13]. The computational results support the experimental structural determinations and provide additional confidence in the proposed molecular architecture [7] [13].

DFT ParameterCalculated ValueExperimental Correlation
Total Energy-2847.5 HartreeThermodynamic Stability
HOMO Energy-6.2 eVOxidation Potential
LUMO Energy-1.8 eVReduction Potential
Dipole Moment4.2 DebyeMolecular Polarity
C=O Stretch (lactone)1745 cm⁻¹Infrared Frequency

Molecular Orbital Analysis

Molecular orbital analysis of microlenin acetate reveals important information about the electronic structure and chemical reactivity of the compound [15] [16]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily localized on the lactone functionalities and the cyclopentenone systems within the molecular framework [15] [16]. This localization pattern is consistent with the known reactivity of sesquiterpene lactones toward nucleophilic species [16] [17].

The HOMO-LUMO energy gap for microlenin acetate has been calculated to be approximately 4.4 electron volts, indicating moderate chemical reactivity [15] [16]. The molecular orbitals exhibit significant delocalization across the π-systems present in the compound, particularly involving the α,β-unsaturated lactone moieties [16] [17]. This electronic delocalization contributes to the stability of the compound and influences its interaction with biological targets [15] [16].

Natural Bond Orbital analysis provides additional insights into the bonding characteristics and charge distribution within the molecular framework [13]. The analysis reveals significant polarization of the lactone carbonyl bonds and indicates areas of enhanced electrophilicity that may be important for biological activity [16] [13]. The acetate substitution influences the electronic distribution in the immediate vicinity, creating subtle changes in the molecular orbital characteristics compared to the parent microlenin compound [15] [16].

Molecular OrbitalEnergy (eV)Primary Localization
HOMO-6.2Lactone π-system
HOMO-1-6.8Cyclopentenone framework
HOMO-2-7.3Acetate functionality
LUMO-1.8Lactone π*-system
LUMO+1-1.2Aromatic π*-system

Microlenin acetate belongs to the diverse family of sesquiterpene lactones, which are characteristic secondary metabolites predominantly found in the Asteraceae family [1] [2]. The biogenetic pathway of microlenin acetate follows the classical mevalonate pathway common to all isoprenoid compounds [3] [4]. The biosynthetic sequence begins with the condensation of acetyl-CoA units through the mevalonate pathway, leading to the formation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate as universal building blocks [3].

The pathway proceeds through farnesyl pyrophosphate formation, which serves as the direct precursor for sesquiterpene biosynthesis [5] [6]. In Asteraceae plants, farnesyl pyrophosphate undergoes cyclization by sesquiterpene synthases to form germacrene A, which is subsequently oxidized to germacra-1,10,4,11-trien-12-oic acid [5]. This germacrene acid is then converted to costunolide by costunolide synthase, a cytochrome P450 enzyme that catalyzes the formation of the characteristic lactone ring through carbon-6 hydroxylation and subsequent lactonization [5].

The formation of microlenin from costunolide involves a complex dimerization process that creates the unique dimeric structure characteristic of microlenin acetate [7] [8]. This dimerization represents one of the most structurally sophisticated transformations in sesquiterpene lactone biosynthesis, resulting in a compound with significant biological activity [7] [8]. The final acetylation step, catalyzed by acetyltransferases, produces microlenin acetate, which exhibits enhanced biological properties compared to its parent compound [7].

Within the Asteraceae family, the diversity of sesquiterpene lactones is remarkable, with over 5,000 different structures reported [1] [2]. The structural variations arise from different cyclization patterns of the initial farnesyl pyrophosphate precursor, followed by various oxidation, reduction, and substitution reactions [1]. Microlenin acetate represents a particularly complex example of this chemical diversity, featuring a dimeric structure that distinguishes it from the more common monomeric sesquiterpene lactones [7] [8].

Ecological Role in Plant Defense Mechanisms

Sesquiterpene lactones, including microlenin acetate, serve critical ecological functions in plant defense systems [10] [11]. These compounds are primarily localized in specialized secretory structures such as glandular trichomes and laticifers, where they accumulate in high concentrations to provide protection against herbivory [10] [12]. The defensive properties of sesquiterpene lactones are attributed to their ability to interact with sulfhydryl and amino groups in proteins through Michael addition reactions, facilitated by the α-methylene-γ-lactone moiety [2] [10].

The anti-herbivory effects of sesquiterpene lactones are well-documented across multiple plant species within the Asteraceae family [10]. Studies have demonstrated that these compounds can effectively deter feeding by lepidopteran larvae, with feeding cessation observed when sesquiterpene lactone concentrations reach 0.1-0.3 percent of leaf dry weight [10]. The mechanism involves both direct toxicity and feeding deterrence, with some compounds causing reduced growth rates and increased mortality in herbivorous insects [10].

Microlenin acetate and related dimeric sesquiterpene lactones exhibit particularly potent biological activities that contribute to plant defense [13] [7]. These compounds can induce oxidative stress in herbivorous insects by depleting glutathione levels, leading to cellular membrane damage and ultimately insect mortality [10]. The dimeric structure of microlenin acetate may enhance its defensive properties compared to monomeric sesquiterpene lactones, providing more effective protection against herbivory [7] [8].

Beyond direct anti-herbivory effects, sesquiterpene lactones also function as allelopathic agents, inhibiting the growth of competing plant species [10] [14]. This dual defensive strategy allows Asteraceae plants to simultaneously protect against herbivores and reduce competition from neighboring plants [10]. The allelopathic effects are concentration-dependent, with low concentrations sometimes stimulating growth while higher concentrations inhibit it, a phenomenon known as hormesis [10].

The antimicrobial properties of sesquiterpene lactones provide additional defensive benefits [2] [10]. These compounds can disrupt microbial cell membranes through interactions with phospholipid components, providing protection against bacterial, fungal, and viral pathogens [2]. The broad-spectrum antimicrobial activity contributes to the overall defensive capability of plants producing these compounds [2] [10].

Extraction and Isolation Methodologies

Solvent Partitioning Strategies

The extraction of microlenin acetate from plant sources requires careful consideration of solvent systems to maximize yield and selectivity [15] [16]. Traditional solvent extraction methods rely on the differential solubility of compounds in solvents of varying polarity [17] [18]. For sesquiterpene lactones, including microlenin acetate, the most effective extraction protocols typically employ a sequential extraction approach using solvents of increasing polarity [19] [17].

Initial extraction commonly utilizes non-polar solvents such as hexane or petroleum ether to remove lipids and other non-polar compounds [15] [20]. This is followed by extraction with moderately polar solvents like ethyl acetate or dichloromethane, which are particularly effective for extracting sesquiterpene lactones due to their intermediate polarity [15] [19]. The final extraction step often employs polar solvents such as methanol or ethanol to extract more polar compounds, ensuring comprehensive recovery of all potentially bioactive components [17].

Microwave-assisted extraction has emerged as an efficient alternative to traditional methods, offering reduced extraction times and improved yields [15]. Studies have demonstrated that optimal conditions for similar sesquiterpene lactones involve chloroform-methanol mixtures in ratios of 60:40 at controlled temperatures and microwave power settings [15]. This method is particularly advantageous for thermolabile compounds like sesquiterpene lactones, as it reduces degradation risks while enhancing extraction efficiency [15].

Supercritical fluid extraction using carbon dioxide has shown promise for sesquiterpene lactone extraction, offering advantages in terms of selectivity and environmental safety [18]. The addition of polar co-solvents such as ethanol can enhance the extraction of moderately polar compounds like microlenin acetate [18]. This method is particularly valuable for producing extracts intended for pharmaceutical applications, as it avoids the use of potentially toxic organic solvents [18].

Aqueous two-phase extraction systems have been explored for the fractionation of plant extracts containing sesquiterpene lactones [16]. These systems, typically composed of polyethylene glycol and inorganic salts, provide effective separation based on compound polarity and molecular size [16]. The method offers advantages in terms of biocompatibility and ease of scale-up for industrial applications [16].

Chromatographic Purification Protocols

The purification of microlenin acetate from crude plant extracts requires sophisticated chromatographic techniques to achieve the high purity levels necessary for structural characterization and biological evaluation [7] [8]. Column chromatography on silica gel remains the most widely used method for initial fractionation of sesquiterpene lactone-containing extracts [19] [21]. The selection of appropriate solvent systems is critical, with gradient elution from hexane through increasing concentrations of ethyl acetate and methanol providing effective separation [19].

Vacuum liquid chromatography has proven particularly valuable for the preparative separation of sesquiterpene lactones [21]. This technique offers advantages over conventional column chromatography in terms of speed and resolution, making it suitable for processing larger quantities of plant material [21]. The method employs thin-layer chromatography-grade silica gel as the stationary phase, allowing for high sample loading and efficient separation [21].

High-performance liquid chromatography represents the gold standard for final purification and analytical characterization of microlenin acetate [22] [19]. Reversed-phase systems using octadecylsilica stationary phases with acetonitrile-water gradients provide excellent resolution for sesquiterpene lactones [22] [19]. The addition of small amounts of acetic acid to the mobile phase helps maintain compound stability and improves peak shapes [19].

Preparative high-performance liquid chromatography enables the isolation of pure microlenin acetate in quantities sufficient for structural studies and biological testing [19]. The use of ultraviolet detection at appropriate wavelengths allows for real-time monitoring of compound elution, ensuring optimal collection of target fractions [19]. Mass spectrometric detection can be employed to confirm compound identity and purity throughout the purification process [19].

Gel permeation chromatography using Sephadex LH-20 provides an effective method for size-based separation of sesquiterpene lactones [19]. This technique is particularly useful for separating dimeric compounds like microlenin acetate from monomeric sesquiterpene lactones, as the size difference allows for effective resolution [19]. The method employs methanol or methanol-water mixtures as the mobile phase, making it compatible with subsequent analytical procedures [19].

XLogP3

2.2

Hydrogen Bond Acceptor Count

8

Exact Mass

536.24101810 g/mol

Monoisotopic Mass

536.24101810 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-10-2024

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